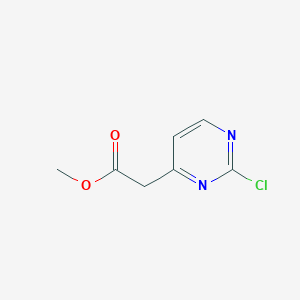![molecular formula C8H8BrNO2 B1446758 (5-Bromobenzo[d][1,3]dioxol-7-yl)methanamin CAS No. 887581-73-9](/img/structure/B1446758.png)
(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamin
Übersicht
Beschreibung
(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine is an organic compound that features a brominated benzodioxole ring attached to a methanamine group
Wissenschaftliche Forschungsanwendungen
(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a methanamine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The brominated intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods
Industrial production of (5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the hydrogenated benzodioxole derivative.
Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s brominated benzodioxole structure is likely to play a key role in its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chlorobenzo[d][1,3]dioxol-7-yl)methanamine
- (5-Fluorobenzo[d][1,3]dioxol-7-yl)methanamine
- (5-Iodobenzo[d][1,3]dioxol-7-yl)methanamine
Uniqueness
(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Eigenschaften
IUPAC Name |
(6-bromo-1,3-benzodioxol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZCQOSIKIMZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)

![tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)


![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)





![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)

